(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available piperidine.
Protection of the Nitrogen Atom: The nitrogen atom of piperidine is protected using a benzyl group through a nucleophilic substitution reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the third position of the piperidine ring via a hydroxylation reaction.
Carboxylation: The carboxylate group is introduced at the first position of the piperidine ring through a carboxylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted piperidines.
Scientific Research Applications
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzyl group play crucial roles in its binding affinity and activity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-3-hydroxypiperidine
- ®-1-Boc-3-hydroxypiperidine
- (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
Uniqueness
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives that may lack the benzyl group or have different substituents.
Properties
IUPAC Name |
benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWBAFATMSBHZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426142 | |
Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94944-69-1 | |
Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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